2-Ethenylpyridine-4-carbaldehyde
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Overview
Description
2-Ethenylpyridine-4-carbaldehyde: is an organic compound with the molecular formula C8H7NO . It is a derivative of pyridine, characterized by the presence of an ethenyl group at the 2-position and a formyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylpyridine-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , where a formyl group is introduced into the pyridine ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction typically proceeds under mild conditions, yielding the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve the oxidation of 2-ethenylpyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . These methods are scalable and can produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as .
Substitution: The ethenyl group can participate in substitution reactions, such as nucleophilic substitution with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, Nucleophiles
Major Products:
Oxidation: 2-Ethenylpyridine-4-carboxylic acid
Reduction: 2-Ethenylpyridine-4-methanol
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-Ethenylpyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 2-ethenylpyridine-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pyridine-2-carbaldehyde:
Pyridine-3-carbaldehyde:
Pyridine-4-carbaldehyde: Also called 4-formylpyridine, it has a formyl group at the 4-position of the pyridine ring.
Uniqueness: 2-Ethenylpyridine-4-carbaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C8H7NO |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-ethenylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO/c1-2-8-5-7(6-10)3-4-9-8/h2-6H,1H2 |
InChI Key |
DMCCIYJDXGVWFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC=CC(=C1)C=O |
Origin of Product |
United States |
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